molecular formula C5H13NO3S B13897912 n-(4-Hydroxybutyl)methanesulfonamide

n-(4-Hydroxybutyl)methanesulfonamide

Cat. No.: B13897912
M. Wt: 167.23 g/mol
InChI Key: FYBUTCAPNMDXGI-UHFFFAOYSA-N
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Description

n-(4-Hydroxybutyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, provided strictly For Research Use Only. This compound features a methanesulfonamide group, a key pharmacophore found in various biologically active molecules. Methanesulfonamide-containing compounds are known to serve as important scaffolds in the development of enzyme inhibitors. For instance, related structures have been investigated for their role in inhibiting enzymes like tyrosyl-DNA phosphodiesterase I (Tdp1), a DNA repair enzyme considered a potential target for anticancer therapy . The molecular structure of this compound, which combines a polar sulfonamide head with a flexible hydroxybutyl chain, makes it a valuable intermediate for chemical synthesis. Researchers can utilize this compound as a building block to develop novel molecular probes or potential therapeutic agents, particularly in exploring structure-activity relationships (SAR) for new inhibitor classes . Its physicochemical properties suggest potential utility in modulating the solubility and permeability of lead compounds, a critical factor in drug discovery endeavors. This product is intended for laboratory research purposes by qualified personnel and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

N-(4-hydroxybutyl)methanesulfonamide

InChI

InChI=1S/C5H13NO3S/c1-10(8,9)6-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

FYBUTCAPNMDXGI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(4-Hydroxybutyl)methanesulfonamide

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the methanesulfonamide moiety via reaction of amines with methanesulfonyl chloride.
  • Introduction or transformation of side chains to incorporate the 4-hydroxybutyl group.
  • Reduction and functional group modifications to achieve the hydroxy functionality at the terminal position.

Detailed Synthetic Route from Methanesulfonyl Precursors

A notable method involves starting from 4-[(methylsulfonyl)amino]-oxo-benzenebutanoic acid derivatives, which undergo a series of transformations to yield methanesulfonamide compounds with hydroxy-functionalized side chains.

Stepwise Process (Adapted from Patent):
Step Reaction Description Conditions Yield/Notes
1 Fisher esterification of 4-[(methylsulfonyl)amino]-oxo-benzenebutanoic acid to methyl ester Methanol, conc. H2SO4, 60°C, 4 hours 92% yield; product crystallizes upon cooling
2 Reduction of methyl ester with (-)-Diisopinocampheylchloroborane (DIP-Cl) to hydroxyl ester Low temperature, specific solvent Stereoselective reduction to (S)-hydroxy derivative
3 Lactonization of hydroxy ester with acid catalyst −10°C to 23°C Formation of tetrahydrofuran ring intermediate
4 Reduction of lactone intermediate with Diisobutylaluminium hydride (DIBAL-H) −35°C to −30°C Yields N-[4-[(2S)-tetrahydro-5-hydroxy-2-furanyl]phenyl]methanesulfonamide

This multi-step route yields a hydroxy-substituted methanesulfonamide derivative with high stereochemical control and purity.

Alternative Synthesis via Amine and Methanesulfonyl Chloride

Another approach starts from aniline or related amines, which are reacted with methanesulfonyl chloride to form N-phenyl methanesulfonamide intermediates. Subsequent functionalization steps introduce the hydroxybutyl side chain.

Example Process (Adapted from CN Patent):
Step Reaction Description Conditions Yield/Notes
1 Reaction of aniline with methanesulfonyl chloride to form N-phenyl methanesulfonamide Standard sulfonylation conditions High yield, straightforward
2 Acylation with chloroacetyl chloride to introduce 2-chloroacetyl group Controlled temperature, inert atmosphere Intermediate for further substitution
3 Amination with isopropylamine to replace chloro group Room temperature, 1–15 hours Formation of aminoacetyl derivative
4 Reduction with sodium borohydride to convert ketone/amide to hydroxy compound Temperature range −45°C to 45°C Final product: N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methanesulfonyl benzylamine hydrochloride

This method is advantageous for industrial-scale synthesis due to its short reaction sequence, high yield, and product purity.

Purification and Characterization

Purification techniques typically involve crystallization, filtration, and chromatographic methods (e.g., silica gel column chromatography). Characterization is performed using:

  • Melting point determination.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (MS).
  • High-performance liquid chromatography (HPLC) for purity assessment.

For example, methyl-4-[(methylsulfonyl)amino]-oxo-benzenebutanoate showed a melting point of 181–183°C and characteristic NMR signals confirming its structure.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Multi-step esterification, reduction, lactonization, and reduction (Patent) 4-[(methylsulfonyl)amino]-oxo-benzenebutanoic acid Methanol, sulfuric acid, DIP-Cl, acid catalyst, DIBAL-H High stereochemical control, high yield, purity Multiple steps, low temperature control required
Sulfonylation, acylation, amination, reduction (Patent) Aniline Methanesulfonyl chloride, chloroacetyl chloride, isopropylamine, NaBH4 Short sequence, industrially scalable, high purity Requires handling of chlorinated intermediates
Carbodiimide-mediated amidation (Literature) Fatty acids and amines DCC, DMAP Mild conditions, efficient coupling Not directly demonstrated for hydroxybutyl sulfonamides

Research Findings and Analytical Data

  • The esterification step in the multi-step synthesis achieves 92% yield with 99% purity by area under HPLC, demonstrating efficient conversion.
  • NMR data confirm the presence of characteristic sulfonamide and hydroxybutyl signals, ensuring structural integrity.
  • Reduction steps using DIP-Cl and DIBAL-H provide stereoselective transformations crucial for biological activity.
  • Industrially relevant methods emphasize cost-effectiveness, simplicity, and scalability while maintaining high product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxybutyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise from substituent groups:

Compound Molecular Formula Substituent Key Features
N-(4-Hydroxybutyl)methanesulfonamide C₅H₁₃NO₃S 4-hydroxybutyl Polar hydroxyl group enhances hydrophilicity; flexible aliphatic chain .
N-(2-Methylphenyl)methanesulfonamide C₈H₁₁NO₂S 2-methylphenyl Aromatic ring increases rigidity; methyl group introduces steric effects .
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S 4-hydroxyphenyl Extended conjugation; strong intermolecular H-bonding via -OH and -SO₂NH .
Dronedarone HCl () C₃₁H₄₄N₂O₅S·HCl Complex benzofuran system Methanesulfonamide moiety integrated into a polycyclic pharmaceutical agent .

Notes:

  • The hydroxybutyl group in the target compound likely improves aqueous solubility compared to aromatic analogs like N-(2-methylphenyl) derivatives .
  • Unlike dronedarone, which uses methanesulfonamide as part of a larger pharmacophore, this compound lacks a complex aromatic backbone .

Spectroscopic Profiles

Spectroscopic data highlight substituent-driven variations:

NMR Shifts :

  • N-(2-Methylphenyl)methanesulfonamide :
    • $ ^1H $ NMR: Aromatic protons at δ 7.2–7.5 ppm; methyl group at δ 2.4 ppm .
    • $ ^{13}C $ NMR: Sulfonamide carbon at δ 44.2 ppm .
  • Compound in (Sulfonamide with naphthyl/methoxyphenyl):
    • $ ^1H $ NMR: Methoxy group at δ 3.8 ppm; aromatic protons up to δ 8.2 ppm .

IR Absorptions :

  • N-(4-Hydroxyphenyl)benzenesulfonamide :
    • N-H stretch at ~3250 cm⁻¹; S=O symmetric/asymmetric stretches at 1150–1350 cm⁻¹ .
  • Compound in :
    • S=O stretches at 1170 and 1320 cm⁻¹; O-H (hydroxyl) absorption absent due to methoxy substitution .

Implications for this compound :

  • Expected $ ^1H $ NMR signals for the hydroxybutyl chain (δ 1.5–3.7 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • IR would show O-H stretch (~3300 cm⁻¹) and S=O stretches (~1150–1350 cm⁻¹), akin to but distinct from non-hydroxylated analogs .

Structural and Crystallographic Features

  • Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide forms N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice . In contrast, the hydroxybutyl chain in the target compound may favor intramolecular H-bonding, reducing crystallinity compared to aryl-substituted analogs.
  • Conformational Flexibility : The aliphatic chain in this compound allows greater rotational freedom versus rigid aromatic systems in and .

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